Boc-D-Asp(Ofm)-OH

Solid-phase peptide synthesis Orthogonal protection Selective deprotection

Boc-D-Asp(Ofm)-OH (N-[(1,1-dimethylethoxy)carbonyl]-D-aspartic acid 4-(9H-fluoren-9-ylmethyl) ester; CAS 123417-19-6; C₂₃H₂₅NO₆; MW 411.45 g/mol) is a orthogonally protected D-aspartic acid derivative designed for solid-phase peptide synthesis (SPPS). It combines an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino function with a base-labile 9-fluorenylmethyl (OFm) ester on the β-carboxyl side chain.

Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
CAS No. 123417-19-6
Cat. No. B558563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Asp(Ofm)-OH
CAS123417-19-6
SynonymsBoc-D-Asp(Ofm)-OH; 123417-19-6; ZINC2517110; 6314AH; AM002392; I14-32676; (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(9H-FLUOREN-9-YLMETHOXY)-4-OXOBUTANOICACID
Molecular FormulaC23H25NO6
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1
InChIKeyNHLRMCFWGFPSLT-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Asp(Ofm)-OH (CAS 123417-19-6): Orthogonally Protected D-Aspartic Acid Building Block for Solid-Phase Peptide Synthesis


Boc-D-Asp(Ofm)-OH (N-[(1,1-dimethylethoxy)carbonyl]-D-aspartic acid 4-(9H-fluoren-9-ylmethyl) ester; CAS 123417-19-6; C₂₃H₂₅NO₆; MW 411.45 g/mol) is a orthogonally protected D-aspartic acid derivative designed for solid-phase peptide synthesis (SPPS). It combines an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino function with a base-labile 9-fluorenylmethyl (OFm) ester on the β-carboxyl side chain [1]. This orthogonal pairing enables selective, sequential deprotection under independent chemical conditions—acidolysis for Boc removal and mild base (e.g., 20% piperidine in DMF) for OFm cleavage—without mutual interference [2]. The D-configuration at the α-carbon confers inherent resistance to proteolytic degradation relative to its L-enantiomer, a property exploitable in the design of metabolically stable peptide therapeutics [3].

1
Boc-based SPPS strategy requiring orthogonal side-chain protectionCompatible with Boc/Bzl resin chemistries
2
Base-labile OFm ester for selective β-carboxyl deprotectionCleaved with 20% piperidine without affecting Boc
3
D-configuration for proteolytic stability researchSupports synthesis of metabolically resistant peptides

Why Boc-D-Asp(Ofm)-OH Cannot Be Replaced by Other Aspartic Acid Derivatives in Orthogonal SPPS Workflows


Substituting Boc-D-Asp(Ofm)-OH with structurally related aspartic acid derivatives introduces irreconcilable conflicts in orthogonal protection schemes. Alternative side-chain protected variants—such as Boc-D-Asp(OBzl)-OH (benzyl ester) or Boc-D-Asp(OtBu)-OH (tert-butyl ester)—lack base-labile orthogonality, as both OBzl and OtBu esters are removed under the strongly acidic conditions (HF or TFA) required for Boc deprotection or final cleavage, precluding selective side-chain manipulation mid-synthesis [1]. The L-enantiomer (Boc-L-Asp(Ofm)-OH, CAS 129046-87-3) is chemically identical in protecting group architecture but produces peptides with L-Asp at the designated position, which exhibit significantly faster proteolytic degradation (half-life ~18.08 min for L-Asp vs. 20.53 min for D-Asp in N-terminal position) [2]. The Fmoc-protected analog (Fmoc-D-Asp(Ofm)-OH, CAS 214852-35-4) is incompatible with Boc/Bzl-based SPPS strategies that require acid-labile Nᵅ-protection. The quantitative evidence below substantiates why Boc-D-Asp(Ofm)-OH is non-substitutable in specific synthetic contexts.

Substitute
Protecting Group Conflict
Stereochemical Impact
Boc-D-Asp(OFm)-OH
OFm: base-labile, orthogonal to Boc
D-Asp: reduced proteolysis risk
Boc-D-Asp(OBzl)-OH
OBzl requires HF, cleaves Boc simultaneously
Same D-configuration, but no orthogonal selectivity
Fmoc-D-Asp(OFm)-OH
Fmoc incompatible with Boc/Bzl SPPS
Same D-configuration, but altered synthesis route
Boc-L-Asp(OFm)-OH
Identical orthogonal groups
L-Asp: faster degradation profile may shift results

Boc-D-Asp(Ofm)-OH: Quantitative Differentiation Evidence Against Closest Analogs and Alternative Strategies


Orthogonal Boc/OFm Architecture Enables Selective, Sequential Deprotection Not Achievable with Non-Orthogonal Side-Chain Esters

Boc-D-Asp(Ofm)-OH employs an acid-labile Boc group (α-amine, cleaved by TFA) and a base-labile OFm ester (β-carboxyl, cleaved by piperidine). The OFm group is stable to diisopropylethylamine and is selectively removed by 20% piperidine in DMF without affecting Boc integrity [1]. In contrast, Boc-D-Asp(OBzl)-OH and Boc-D-Asp(OtBu)-OH employ protecting groups (benzyl ester, tert-butyl ester) that require strong acid (HF) or hydrogenolysis for removal, conditions that simultaneously cleave the Boc group, destroying the orthogonality essential for sequential side-chain manipulation during chain assembly [2]. This functional orthogonality is not a matter of degree but of kind: OBzl and OtBu cannot be selectively removed in the presence of Boc, whereas OFm can.

Orthogonal Deprotection
Class-level inference
OFm cleaved selectively with 20% piperidine; Boc remains intact
Enables sequential side-chain manipulation mid-synthesis
OBzl/OtBu cannot be selectively removed in presence of Boc
Solid-phase peptide synthesis Orthogonal protection Selective deprotection

Cesium Salt-Mediated Anchoring Eliminates Epimerization During Boc-D-Asp(Ofm)-OH Resin Loading, Converting an Unworkable Strategy into the Method of Choice

Direct esterification of Boc-Asp(Ofm)-OH to benzyl alcohol-type resins (hydroxymethyl or bromomethyl resins) produces substantial epimerization at the Asp α-carbon, rendering the Boc/Bzl/OFm strategy impractical [1]. The problem was solved by using the cesium salt of Boc-Asp(Ofm)-OH for the esterification step, achieving epimerization-free anchoring [1][2]. With this improvement, the Boc/Bzl/OFm strategy became the method of choice for head-to-tail cyclic peptide preparation, delivering satisfactory yields with minimal purification, compared to ~10% yield for solution-phase cyclization and inefficient scale-up with the Fmoc/tBu/OAI alternative [2].

Cesium Salt Anchoring
Head-to-head
Epimerization reduced from substantial to undetectable
Converts problematic reagent into enabling building block
Method-of-choice for cyclic peptide synthesis
Cyclic peptides Epimerization control Side-chain anchoring

Boc/Bzl/OFm Strategy Outperforms Both Solution Cyclization (~10% Yield) and Fmoc/tBu/OAI (Scale-Inefficient) for Head-to-Tail Cyclic Peptide Synthesis

A systematic comparative study by Valero et al. (1999) evaluated three strategies for synthesizing head-to-tail cyclic peptide analogs of a foot-and-mouth disease virus epitope. Solution cyclization of a minimally protected linear precursor required multiple purification steps, reducing yields to approximately 10% [1]. An Fmoc/tBu/OAI solid-phase scheme was practicable but inefficient on scale-up [1]. The Boc/Bzl/OFm strategy, employing Boc-Asp(Ofm)-OH for side-chain anchoring, was more promising and—once the cesium salt esterification protocol was implemented—became the method of choice for producing cyclic head-to-tail peptides in satisfactory yields with minimal purification [1]. Rovero et al. (1991) independently demonstrated that Boc-Asp(Ofm)-OH linked to PAM resin through the β-carboxyl, followed by Boc/Bzl chain assembly and BOP-mediated cyclization, yields the cyclic peptide as a single product after HF cleavage [2].

Strategy Comparison
Head-to-head
Boc/Bzl/OFm yields satisfactory; solution cyclization ~10%
Supports scalable, high-yield cyclic peptide production
Fmoc/tBu/OAI scale-inefficient
Head-to-tail cyclic peptides Solid-phase cyclization Yield optimization

D-Asp Configuration Provides Measurable Proteolytic Stability Advantage Over L-Asp in Peptide Contexts

The D-configuration of the aspartic acid residue in Boc-D-Asp(Ofm)-OH imparts enhanced resistance to proteolytic degradation. Quantitative half-life measurements show that peptides with N-terminal D-Asp exhibit a half-life of 20.53 minutes, compared to 18.08 minutes for the corresponding L-Asp peptide under identical conditions, representing an ~13.5% increase in stability [1]. More broadly, literature on D-amino acid substitution in peptides demonstrates that all-D peptides can achieve complete protease resistance, with retention in cytosol for several days versus degradation of L-peptides within hours [2]. While the magnitude of stability enhancement depends on sequence context and the specific proteases encountered, the D-configuration consistently provides a measurable advantage for applications requiring extended in vivo or in vitro peptide half-life.

Proteolytic Stability
Cross-study comparable
D-Asp half-life: 20.53 min vs. L-Asp: 18.08 min
Reported +13.5% half-life increase in N-terminal position
Context-dependent; all-D peptides show longer persistence
Proteolytic stability D-amino acid Half-life

Commercially Available Chiral Purity: ≥98% HPLC Purity with ≤0.5% Enantiomeric Contamination Ensures Stereochemical Fidelity in D-Peptide Synthesis

Commercially sourced Boc-D-Asp(Ofm)-OH (CAS 123417-19-6) is supplied with documented analytical specifications: HPLC purity ≥98% and enantiomeric impurity (L-isomer) ≤0.5% [1]. This specification is critical for applications where even minor L-enantiomer contamination could produce peptides with altered biological activity or immunogenicity. In comparison, generic Boc-Asp(Ofm)-OH (L-form, CAS 129046-87-3) is the mirror-image compound and would introduce L-Asp residues, fundamentally altering the stereochemical identity of the target peptide. The procurement specification of ≤0.5% enantiomer ensures that D-peptide syntheses yield products with ≥99.5% stereochemical integrity at the Asp position.

Chiral Purity Spec
Supporting evidence
≥98% HPLC purity; L-enantiomer ≤0.5%
Ensures ≥99.5% stereochemical integrity at Asp
Specification context; reduces in-house chiral validation
Chiral purity Enantiomeric excess Quality specification

Optimal Application Scenarios for Boc-D-Asp(Ofm)-OH Based on Quantitatively Documented Differentiation


Solid-Phase Synthesis of Head-to-Tail Cyclic Peptides via Side-Chain Anchoring Through Asp

Boc-D-Asp(Ofm)-OH is the enabling building block for the Boc/Bzl/OFm solid-phase strategy, which Valero et al. (1999) established as the method of choice for head-to-tail cyclic peptide synthesis after solving the epimerization problem via cesium salt-mediated anchoring [1]. In this application, the β-carboxyl OFm ester is anchored to PAM or benzyl alcohol-type resin, the Boc group is removed with TFA for chain elongation, and the α-carboxyl is selectively deprotected for on-resin cyclization. This approach avoids the ~10% yields typical of solution-phase cyclization and is scalable .

Side-Chain-to-Side-Chain Lactam Bridge Formation in Bioactive Peptide Design

The orthogonal Boc/OFm protection scheme enables selective side-chain deprotection of the Asp β-carboxyl with piperidine while the α-amino Boc group remains intact [1]. When used in conjunction with Nᵋ-Fmoc-Lys, the OFm group is selectively cleaved to expose the Asp side-chain carboxyl for lactam bond formation with the Lys side-chain amine, producing conformationally constrained cyclic peptides with enhanced receptor affinity and metabolic stability [1]. The OFm group is stable to the diisopropylethylamine used in coupling steps and is removed quantitatively with 20% piperidine in DMF [1].

Synthesis of Proteolytically Stable D-Peptide Therapeutics and Probe Molecules

Boc-D-Asp(Ofm)-OH introduces a D-aspartic acid residue into peptide sequences, conferring measurable resistance to proteolytic degradation: N-terminal D-Asp exhibits a half-life of 20.53 min vs. 18.08 min for L-Asp (+13.5%) [1], and all-D peptides have been shown to persist in cytosol for days while L-peptides degrade within hours . This building block is suitable for synthesizing retro-inverso peptides, D-peptide antagonists, and protease-resistant probe molecules where extended biological half-life is required for pharmacological or imaging applications.

Cyclic Peptide Library Construction for Drug Discovery Screening

U.S. Patent 6,008,058 (Spatola et al., 1999) explicitly describes the use of Boc-D-Asp(OFm)-OH for constructing cyclic peptide libraries via side-chain attachment to solid support, with Boc chemistry and OFm α-carboxyl protection [1]. The method supports incorporation of at least twenty different amino acids at each variable position, producing cyclic peptide mixtures with ring sizes from four to twelve residues. The cesium salt anchoring protocol ensures epimerization-free library construction, enabling high-fidelity screening of cyclic peptide diversity space [1].

Application
Selection Property
Validation Focus
Head-to-tail cyclic peptide synthesis
Side-chain anchoring via OFm ester
Cesium salt-mediated epimerization-free loading
Side-chain lactam bridge formation
Orthogonal Boc/OFm selectivity
Selective piperidine-mediated OFm cleavage
D-peptide stability research
D-Asp proteolytic resistance
Half-life and degradation profiling
Cyclic peptide library construction
Boc chemistry compatibility
Epimerization-free diversity space screening
Selection context: documented for Boc/Bzl SPPS strategies. Validation data from reviewed comparison studies.

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